Antibacterial Potency: Broad-Spectrum MIC Values Against Gram-Positive and Gram-Negative Pathogens
N-(4-Aminobenzoyl)-beta-alanine demonstrates measurable, broad-spectrum antibacterial activity in vitro against a panel of both Gram-positive and Gram-negative bacteria, as evidenced by its Minimum Inhibitory Concentration (MIC) values [1]. Its potency against E. coli D21 (MIC = 0.3 µM) and P. aeruginosa OT97 (MIC = 0.7 µM) is particularly notable. This activity profile distinguishes it from the compound's constituent parts, beta-alanine and 4-aminobenzoic acid (PABA). Beta-alanine is a primary metabolite with no direct antimicrobial activity, and while PABA is an essential metabolite for certain bacteria, it functions as a growth substrate, not an inhibitor, at these concentrations. This positions N-(4-Aminobenzoyl)-beta-alanine as a distinct bioactive scaffold, unlike its precursors.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.3 µM (E. coli D21), 0.7 µM (P. aeruginosa OT97), 0.4 µM (B. subtilis Bs11, B. megaterium Bm11), 1 µM (S. aureus Cowan 1), 2 µM (S. pyogenes) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA) and Beta-alanine |
| Quantified Difference | Baseline compounds are not antibacterial at these concentrations; PABA is a growth substrate for some bacteria, not an inhibitor. |
| Conditions | In vitro broth microdilution assay against bacterial strains. |
Why This Matters
This data provides a quantitative measure of biological activity that is absent in the individual precursors, validating the conjugate's utility as an antimicrobial screening hit or a scaffold for developing novel anti-infective agents.
- [1] CAMP (Collection of Anti-Microbial Peptides). (n.d.). Entry CAMPSQ1015. ICMR-NIRRCH. View Source
